molecular formula C18H16ClN3O7 B3863716 [4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] acetate

[4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] acetate

Cat. No.: B3863716
M. Wt: 421.8 g/mol
InChI Key: DOTYRKOLJHAPNY-UKWGHVSLSA-N
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Description

[4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a hydrazinylidene moiety, and a nitrophenyl acetate group. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

[4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O7/c1-11(23)29-15-7-6-12(17(22(25)26)18(15)27-2)9-20-21-16(24)10-28-14-5-3-4-13(19)8-14/h3-9H,10H2,1-2H3,(H,21,24)/b20-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTYRKOLJHAPNY-UKWGHVSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C(=C(C=C1)/C=N\NC(=O)COC2=CC(=CC=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation: The 3-chlorophenoxyacetic acid is then acylated with hydrazine to form the corresponding hydrazide.

    Condensation: The hydrazide is condensed with 2-methoxy-3-nitrobenzaldehyde under acidic conditions to form the hydrazinylidene intermediate.

    Acetylation: Finally, the intermediate is acetylated using acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] acetate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The hydrazinylidene moiety can be reduced to a hydrazine derivative using reducing agents like sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, [4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] acetate can be used to study the effects of its functional groups on biological systems. It may serve as a probe to investigate the interactions between small molecules and biological macromolecules.

Medicine

In medicine, this compound has potential applications as a lead compound for the development of new drugs. Its diverse functional groups may interact with various biological targets, leading to potential therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of [4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] acetate involves its interaction with specific molecular targets. The chlorophenoxy group may interact with hydrophobic pockets in proteins, while the nitrophenyl acetate group may undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] 4-bromobenzoate: This compound has a similar structure but includes a bromobenzoate group instead of an acetate group.

    [4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] 4-methylbenzoate: This compound has a methylbenzoate group instead of an acetate group.

Uniqueness

The uniqueness of [4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] acetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the chlorophenoxy group, hydrazinylidene moiety, and nitrophenyl acetate group makes it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] acetate
Reactant of Route 2
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[4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] acetate

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